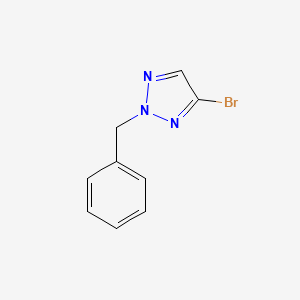

2-Benzyl-4-bromo-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

2-benzyl-4-bromotriazole |

InChI |

InChI=1S/C9H8BrN3/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

LSFUZMLRQMWUEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2N=CC(=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Regioselective Pathways for 2 Benzyl 4 Bromo 2h 1,2,3 Triazole

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. For 2-Benzyl-4-bromo-2H-1,2,3-triazole, two primary retrosynthetic pathways can be envisioned, each hinging on the sequence of bond formations.

Pathway A focuses on the late-stage introduction of the benzyl (B1604629) group. The primary disconnection is the N2-benzyl bond, leading back to the key intermediate, 4-bromo-1H-1,2,3-triazole , and a benzylating agent like benzyl bromide. This approach places the challenge on achieving regioselective N2-alkylation over the N1 or N3 positions. The 4-bromo-1H-1,2,3-triazole can be further disconnected at the C-Br bond to the parent 1H-1,2,3-triazole . The triazole ring itself is classically disconnected via a [3+2] cycloaddition pathway, leading to an alkyne and an azide (B81097) source.

Pathway B involves the bromination of a pre-formed N2-benzylated triazole ring. This route disconnects the C4-Br bond first, pointing to 2-benzyl-2H-1,2,3-triazole as the immediate precursor. The challenge here lies in the regioselective introduction of the bromine atom at the C4 position, avoiding substitution at C5. The 2-benzyl-2H-1,2,3-triazole is then disconnected at the N2-benzyl bond to reveal the parent 1H-1,2,3-triazole.

The most strategically advantageous route is often Pathway A, as the presence of a substituent at the C4 position (bromo group) can effectively direct the incoming benzyl group to the N2 position, solving the inherent challenge of regioselective alkylation. nih.govorganic-chemistry.org

Precursor Synthesis and Intermediate Functionalization Strategies

The success of the synthesis of this compound relies on the efficient preparation of its key precursors.

Benzyl Azide: This reagent is a common precursor for introducing benzyl groups in triazole synthesis, particularly in cycloaddition reactions. It is typically synthesized via a nucleophilic substitution reaction between benzyl bromide and sodium azide. rsc.org The reaction is often carried out in a solvent mixture like acetone/water or in dimethylsulfoxide (DMSO). rsc.org

4-bromo-1H-1,2,3-triazole: This is a crucial intermediate, especially for the highly regioselective pathway (Pathway A). Its synthesis can be achieved through the direct bromination of 1H-1,2,3-triazole. researchgate.net Alternatively, it can be formed through a cycloaddition reaction involving a bromo-substituted alkyne. acs.org For example, a process-controlled cycloaddition between bromo(phosphoryl)ethyne and an azide, followed by dephosphorylation, has been reported to yield 4-bromo-1,2,3-triazole. acs.org

| Precursor | Synthesis Method | Reagents | Reference |

| Benzyl Azide | Nucleophilic Substitution | Benzyl bromide, Sodium Azide (NaN₃) | rsc.org |

| 4-bromo-1H-1,2,3-triazole | Direct Bromination | 1H-1,2,3-triazole, Brominating Agent | researchgate.net |

| 4-bromo-1H-1,2,3-triazole | Cycloaddition/Dephosphorylation | Bromo(phosphoryl)ethyne, Azide, KOH | acs.org |

Direct and Indirect Approaches for the Formation of the 1,2,3-Triazole Core in this compound

The formation of the 1,2,3-triazole heterocyclic ring is the cornerstone of the synthesis. Various methodologies exist, with cycloaddition reactions being the most prominent.

Cycloaddition Reactions (e.g., Huisgen Cycloaddition Variants, Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most fundamental and widely used method for synthesizing 1,2,3-triazoles. nih.govthieme-connect.denih.gov

Thermal Huisgen Cycloaddition: The original reaction, typically conducted at elevated temperatures, often results in a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetric alkynes. acs.orgnih.gov This lack of regioselectivity limits its application for the synthesis of a single, pure product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A major breakthrough in triazole synthesis was the development of copper(I) catalysis, a cornerstone of "click chemistry". acs.orgnih.gov This reaction is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles under mild conditions, often in aqueous solvents. acs.orgresearchgate.net The CuAAC reaction is invaluable for creating the 1,4-substituted triazole backbone, which can then be further functionalized.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): To access the alternative 1,5-disubstituted regioisomers, ruthenium catalysts have been employed. acs.orgorganic-chemistry.org The RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles, complementing the CuAAC methodology. nih.govorgsyn.org

For the synthesis of the target molecule, these cycloaddition reactions are typically used to construct the parent or a substituted NH-triazole ring first, which is then benzylated in a subsequent step.

Alternative Ring-Forming Methodologies

Beyond cycloadditions, several other methods have been developed to construct the 1,2,3-triazole ring.

From Hydrazones: The intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by a base like potassium tert-butoxide (t-BuOK), can yield 2,4,5-trisubstituted 2H-1,2,3-triazoles. organic-chemistry.org Another approach involves the nonmetal-mediated three-component reaction of anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide. scispace.comnih.gov

From Azirines: Copper-catalyzed annulation of azirines with aryldiazonium salts provides a regiospecific method to access fully substituted N2-aryl-1,2,3-triazoles. nih.govorganic-chemistry.org

From Geminal Diazides: A novel approach involves the reaction of readily accessible geminal diazides with organic hydrazines under mild thermal conditions to directly and regioselectively generate N2-substituted 1,2,3-triazoles. nih.gov

Selective Bromination Strategies at the C4 Position of the Triazole Ring

Introducing a bromine atom regioselectively at the C4 position is a key transformation. This can be accomplished either by building the ring with a bromine atom already in place or by direct halogenation of a pre-formed triazole.

Direct Bromination: The parent 1H-1,2,3-triazole can be directly halogenated to produce halo-triazoles. Facile synthetic routes to 4-bromo-1H-1,2,3-triazole and 4,5-dibromo-1H-1,2,3-triazole have been achieved using common reagents, making these useful building blocks. researchgate.net

Cycloaddition with Bromo-alkynes: An alternative strategy is to use a brominated building block in the cycloaddition step. For example, the cycloaddition of bromo(phosphoryl)ethyne with an azide can lead to a 4-bromo-1,2,3-triazole after a subsequent dephosphorylation step. acs.org

N2-Benzylation Protocols for the Formation of this compound

The final and most critical step for regioselectivity is the introduction of the benzyl group at the N2 position of the triazole ring. Simple alkylation of NH-triazoles can lead to a mixture of N1 and N2 isomers. However, the presence of substituents on the triazole ring can strongly influence the outcome.

A highly efficient and regioselective process involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides. organic-chemistry.orgorganic-chemistry.org It has been demonstrated that reacting 4-bromo-1H-1,2,3-triazole with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) selectively produces the This compound isomer. organic-chemistry.orgorganic-chemistry.org The presence of the bromine atom at the C4 position sterically and electronically disfavors alkylation at the adjacent N1 position, thereby directing the benzyl group to the N2 position. nih.govresearchgate.net

Studies have shown that optimizing reaction conditions, such as solvent and temperature, can significantly enhance this regioselectivity, with DMF at lower temperatures (e.g., -10°C) providing excellent results for N2-alkylation. organic-chemistry.org This bromo-directed alkylation strategy represents the most reliable and direct method for obtaining the title compound.

| Reaction | Substrate | Reagents | Conditions | Product | Selectivity | Reference |

| N2-Benzylation | 4-bromo-1H-1,2,3-triazole | Benzyl bromide, K₂CO₃ | DMF | This compound | Regioselective for N2 | organic-chemistry.orgorganic-chemistry.org |

Optimization of Reaction Conditions and Catalyst Utilization in the Synthesis of the Chemical Compound

The synthesis of this compound often involves the alkylation of a pre-formed 4-bromo-1H-1,2,3-triazole ring. A key challenge in this synthesis is controlling the regioselectivity of the benzylation to favor the N2 position over the N1 position. Research has demonstrated that the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) can regioselectively produce 2-substituted 4-bromo-1,2,3-triazoles. nih.govorganic-chemistry.org The choice of solvent and temperature plays a crucial role in maximizing the regioselectivity, with DMF at lower temperatures, such as -10°C, providing optimal results. organic-chemistry.org The presence of the bromo substituent at the C4 position is instrumental in directing the alkylation to the N2 position, effectively suppressing the formation of the undesired N1-isomer. nih.govorganic-chemistry.org

A variety of substituted 1,2,3-triazoles can be synthesized through one-pot, three-component "click" reactions. These reactions, which couple alkyl halides, sodium azide, and terminal alkynes, are often catalyzed by a copper(I) species. rsc.org The optimization of these reactions involves screening different catalysts, solvents, and energy sources to enhance efficiency and yield.

Role of Transition Metal Catalysis (e.g., Copper, Palladium, Ruthenium)

Transition metals are pivotal in catalyzing the formation of the 1,2,3-triazole ring and its subsequent functionalization.

Copper (Cu): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is widely employed for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The in-situ formation of Cu(I) from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) is a common strategy. nih.govfrontiersin.org The development of stable and water-compatible Cu(I) complexes has further expanded the scope of this reaction, allowing it to proceed efficiently under mild and even ultrasonic conditions. nih.gov For instance, a monophosphine Cu(I) complex has been shown to effectively catalyze the three-component reaction of an alkyl halide, sodium azide, and a terminal alkyne in water. nih.gov Heterogeneous copper catalysts, such as copper supported on alumina (B75360) (Cu/Al2O3) or copper-on-charcoal, offer advantages in terms of catalyst recovery and reuse, contributing to greener synthetic protocols. rsc.orgrsc.org

Palladium (Pd): Palladium catalysts are instrumental in the functionalization of the pre-formed triazole ring. For example, after the regioselective synthesis of 2-substituted 4-bromo-1,2,3-triazoles, the bromo group can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of substituents at the C4 position, leading to 2,4,5-trisubstituted triazoles. nih.gov

Ruthenium (Ru): Ruthenium catalysts have also been explored for the synthesis of 1,2,3-triazoles. Ruthenium complexes can catalyze the cycloaddition of azides and alkynes. mdpi.com In some cases, a ruthenium complex supported on a solid matrix like SBA-15 has been used for the one-pot synthesis of N-benzylated 1,4-disubstituted triazoles from benzyl bromide, sodium azide, and various alkynes in water. mdpi.com

The following table summarizes the role of different transition metal catalysts in the synthesis of 1,2,3-triazoles.

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(I) complex | Alkyl halide, sodium azide, terminal alkyne | 1,4-Disubstituted 1,2,3-triazoles | High efficiency, water-compatible, works under ultrasonic conditions. nih.gov |

| Cu/Al2O3 | Alkyl (benzyl) halides, sodium azide, terminal alkynes | Diversely substituted 1,2,3-triazoles | Solvent-free, ball-milling conditions, recyclable catalyst. rsc.org |

| Pd catalyst | 2-Substituted 4-bromo-1,2,3-triazoles, boronic acids | 2,4,5-Trisubstituted 1,2,3-triazoles | Functionalization via Suzuki cross-coupling. nih.gov |

| SBA-15-Tz-Ru(II)TPP | Benzyl bromide, sodium azide, aryl/alky | N-Benzylated 1,4-disubstituted 1,2,3-triazoles | One-pot synthesis in water. mdpi.com |

Organocatalysis and Solvent-Free Approaches

In the quest for more sustainable synthetic methods, organocatalysis and solvent-free reaction conditions have emerged as viable alternatives to metal-catalyzed processes.

Organocatalysis: Organocatalysts can be employed in the synthesis of functionalized 1,2,3-triazoles. For instance, the combination of organocatalytic enolization and in situ [3+2]-cycloaddition reactions can lead to the formation of highly substituted 1,2,3-triazoles. researchgate.net

Solvent-Free Approaches: The use of solvent-free conditions, often in conjunction with techniques like ball-milling, represents a significant step towards greener chemistry. The synthesis of 1,2,3-triazole derivatives from alkyl halides, sodium azide, and terminal alkynes has been successfully achieved using a Cu/Al2O3 catalyst under ball-milling and solvent-free conditions. rsc.org This approach not only eliminates the need for hazardous organic solvents but also simplifies product isolation and allows for catalyst recycling. rsc.org

The table below highlights some organocatalytic and solvent-free approaches to 1,2,3-triazole synthesis.

| Approach | Catalyst/Conditions | Reactants | Product Type | Key Advantages |

| Organocatalysis | Organocatalyst | 2,4-Diketoesters, azides | Carbonyl-containing 1,4,5-trisubstituted- and 1,4-disubstituted-1,2,3-triazoles | High yields and chemo-/regioselectivity. researchgate.net |

| Solvent-Free | Cu/Al2O3, ball-milling | Alkyl (benzyl) halides, sodium azide, terminal alkynes | Diversely substituted 1,2,3-triazoles | No hazardous organic solvents, recyclable catalyst, cost-efficient. rsc.org |

Scale-Up Considerations and Process Intensification for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of process intensification and scalability. A key objective is to develop a process that is not only high-yielding and cost-effective but also safe and environmentally benign.

One of the primary challenges in scaling up the synthesis of N2-substituted 1,2,3-triazoles is the separation of the desired isomer from the undesired N1-substituted byproduct. researchgate.net Chromatographic purification, while feasible on a small scale, is often impractical and costly for large-scale production. Therefore, developing synthetic routes that offer high regioselectivity is crucial. The bromo-directed N2-alkylation of 4-bromo-NH-1,2,3-triazoles presents a promising strategy for achieving this selectivity on a larger scale. nih.govorganic-chemistry.org

Process intensification can be achieved through various strategies, including the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for higher throughput. A continuous flow protocol for the synthesis of 1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst has been established, demonstrating the feasibility of this approach for producing a diverse range of triazoles with good functional group tolerance and high yields. rsc.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 Benzyl 4 Bromo 2h 1,2,3 Triazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2-Benzyl-4-bromo-2H-1,2,3-triazole, providing detailed insights into its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the benzyl (B1604629) and triazole moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Triazole-H | 7.59 | s | - |

| Benzyl-CH₂ | 5.68 | s | - |

| Phenyl-H (ortho) | 7.42-7.35 | m | - |

| Phenyl-H (meta) | 7.42-7.35 | m | - |

| Phenyl-H (para) | 7.42-7.35 | m | - |

Note: The phenyl protons often appear as a complex multiplet due to overlapping signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts for each carbon atom in this compound are well-defined.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Triazole-C4 | 123.1 |

| Triazole-C5 | 134.8 |

| Benzyl-CH₂ | 61.5 |

| Phenyl-C1' (quaternary) | 134.2 |

| Phenyl-C2'/C6' (ortho) | 129.0 |

| Phenyl-C3'/C5' (meta) | 128.9 |

| Phenyl-C4' (para) | 128.6 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the precise structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For instance, it would show correlations among the aromatic protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Key correlations would be observed between the benzyl CH₂ protons and the corresponding carbon, as well as between the triazole C5-H proton and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the benzyl group to the triazole ring. Correlations would be expected from the benzyl CH₂ protons to the triazole C5 carbon and the phenyl C1' and C2'/C6' carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would show through-space correlations between the benzyl CH₂ protons and the ortho-protons of the phenyl ring, as well as the C5-H of the triazole ring, confirming their relative orientation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural evidence.

HRMS Data:

Calculated m/z: [M+H]⁺ C₉H₉BrN₃⁺, 238.0029

Observed m/z: [M+H]⁺, 238.0022

Major Fragmentation Pathways: The primary fragmentation of this compound typically involves the loss of the benzyl group or cleavage of the triazole ring.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

| 157.95 | [M - C₇H₇]⁺ (loss of benzyl group) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule, identifying the functional groups present.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretch (aromatic) | ~3030-3100 | ~3060 |

| C-H stretch (aliphatic) | ~2920-2960 | ~2925 |

| C=N, N=N stretch (triazole) | ~1450-1500 | - |

| C=C stretch (aromatic) | ~1600, ~1495 | ~1605 |

| C-Br stretch | ~550-650 | ~570 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

UV-Vis and fluorescence spectroscopy are utilized to investigate the electronic transitions within this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions of the aromatic systems (phenyl and triazole rings) and n → π* transitions associated with the nitrogen atoms in the triazole ring.

| Transition | λmax (nm) |

| π → π | ~260-270 |

| n → π | ~290-310 |

Fluorescence Spectroscopy: The emission spectrum provides information about the excited state of the molecule. When excited at its absorption maximum, this compound may exhibit fluorescence at a longer wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence are key parameters in characterizing its photophysical properties. Further research is needed to fully detail the emissive properties.

Single-Crystal X-ray Diffraction Analysis of 2-Benzyl-4-bromo-2H-1,2,3-triazolearkat-usa.org

A pivotal method for the unambiguous determination of a molecule's three-dimensional structure is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This information is fundamental to understanding the molecule's conformation and its interactions in the solid state.

Molecular Conformation and Stereochemical Assignment

Without experimental crystallographic data, a definitive description of the molecular conformation of this compound is not possible. Such an analysis would typically describe the spatial arrangement of the benzyl and bromo substituents relative to the 2H-1,2,3-triazole ring. Key conformational parameters, such as the dihedral angles between the phenyl ring and the triazole ring, would be of significant interest.

Crystal Packing and Intermolecular Interactions

Similarly, the arrangement of molecules in a crystalline lattice, known as crystal packing, and the non-covalent forces that govern this arrangement remain uncharacterized for this compound. A crystallographic study would elucidate any present intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which are crucial in determining the material's bulk properties. While studies on related triazole derivatives show a variety of packing motifs and intermolecular interactions, these cannot be directly extrapolated to the title compound without specific experimental evidence. researchgate.netmdpi.com

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) if Chiral Analogues are Relevant

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD), are powerful for investigating the stereochemistry of chiral molecules. While the parent molecule, this compound, is not chiral, the introduction of a chiral center, for instance within the benzyl group, would yield chiral analogues.

The study of such chiral analogues by ECD could provide valuable insights into their absolute configuration and solution-state conformations. However, a search of the current scientific literature did not yield any studies on the chiroptical properties of chiral analogues of this compound. The synthesis and analysis of such molecules would be a novel area of research.

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways of 2 Benzyl 4 Bromo 2h 1,2,3 Triazole

Reactivity at the Bromine Substituent: Cross-Coupling Reactions

The primary mode of reactivity for 2-benzyl-4-bromo-2H-1,2,3-triazole involves the transformation of the C4-Br bond. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are tolerant of a wide range of functional groups and provide reliable routes to C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting organoboron compounds with organic halides. For 2-substituted 4-bromo-1,2,3-triazoles, this reaction provides a powerful pathway to synthesize 2,4-disubstituted and 2,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.org The reaction of a 2-benzyl-4,5-dibromo-2H-1,2,3-triazole derivative with a boronic acid, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) chloride, proceeds with condensation at one of the bromine positions. wikipedia.org Studies on related 4-bromo-NH-1,2,3-triazoles show that subsequent Suzuki coupling after N-alkylation is an effective strategy for creating diverse triazole structures. organic-chemistry.org

A typical protocol involves the reaction of the bromo-triazole with a slight excess of the boronic acid or ester in the presence of a palladium catalyst and a base. The choice of solvent and base is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-1,2,3-triazoles

| Component | Example Reagent/Condition | Role | Source(s) |

|---|---|---|---|

| Substrate | 2-Benzyl-4,5-dibromo-2H-1,2,3-triazole derivative | Electrophile | wikipedia.org |

| Coupling Partner | Boronic Acid | Nucleophile Source | wikipedia.org |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | Active Catalyst | wikipedia.org |

| Base | Sodium Carbonate (Na₂CO₃) | Activates Boronic Acid | wikipedia.org |

| Solvent | Acetonitrile, Toluene, or 1,4-Dioxane | Reaction Medium | wikipedia.org |

| Temperature | 50–100 °C | Thermal Energy | wikipedia.org |

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is invaluable for introducing alkynyl moieties onto the triazole core. The process is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgresearchgate.net While specific studies on this compound are not extensively documented, the reaction's success with other bromo-heterocycles, such as 4-bromo-6H-1,2-oxazines and 4-bromo-pyrazoles, suggests its applicability. researchgate.netwikipedia.org For instance, the coupling of 4-bromo-6H-1,2-oxazines proceeds smoothly at room temperature using a PdCl₂(PPh₃)₂ catalyst with copper(I) iodide in triethylamine. wikipedia.org Copper-free conditions, often employing bulky phosphine (B1218219) ligands like XPhos, have also proven effective for challenging substrates. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Role | Source(s) |

|---|---|---|---|

| Substrate | Aryl/Heteroaryl Bromide | Electrophile | organic-chemistry.orgresearchgate.net |

| Coupling Partner | Terminal Alkyne | Nucleophile Source | organic-chemistry.orgresearchgate.net |

| Catalyst | Palladium(0) complex (e.g., from PdCl₂(PPh₃)₂) | Active Catalyst | organic-chemistry.orgwikipedia.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates Alkyne | organic-chemistry.orgwikipedia.org |

| Base | Amine (e.g., Triethylamine, N-Butylamine) | Acid Scavenger, Ligand | organic-chemistry.orgwikipedia.org |

| Solvent | Toluene, THF | Reaction Medium | organic-chemistry.orgwikipedia.org |

The Stille reaction offers another route for C-C bond formation by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. This method is versatile, but its application can be limited by the toxicity of the organotin reagents and byproducts. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. Analogous reactions, such as the Stille coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( organic-chemistry.orgresearchgate.netresearchgate.netthiadiazole) with various aryl tributylstannanes, have been successfully demonstrated, indicating the potential for this reaction on the 4-bromo-1,2,3-triazole core. sigmaaldrich.com

The Negishi coupling is a powerful and widely used reaction that joins organic halides with organozinc compounds. researchgate.net A key advantage of this method is the high functional group tolerance and reactivity of organozinc reagents. researchgate.net The reaction is catalyzed by nickel or palladium complexes and allows for the coupling of sp², sp³, and sp carbon centers. researchgate.net Although not as frequently used in industry as Suzuki or Heck reactions due to the sensitivity of the organozinc reagents, it is highly effective in synthesis. researchgate.net The successful application of Negishi coupling to other bromo-heterocycles strongly implies its utility for this compound. For example, the Negishi cross-coupling of 2-substituted 4-bromothiazoles with alkyl zinc halides proceeds in very high yields (88-97%), demonstrating its efficiency in constructing C-C bonds at the 4-position of a five-membered bromo-heterocycle.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. This reaction has become a cornerstone of modern synthesis due to its broad scope and applicability to challenging substrates, such as electron-deficient heterocycles. The selective arylation of C-amino-1,2,4-triazoles has been achieved using palladium complexes with bulky N-heterocyclic carbene (NHC) ligands, showcasing the power of this method for forming C-N bonds on triazole systems. The reaction generally requires a palladium source, a suitable phosphine or NHC ligand, and a strong base.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst/Precatalyst | Ligand | Base | Solvent | Source(s) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | researchgate.net |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | rsc.org |

| Pd/NHC complex | IPr*OMe | - | - | nih.gov |

Nucleophilic Substitution Reactions on the Triazole Ring

The carbon atoms in triazole rings are generally considered π-deficient due to the presence of multiple electronegative nitrogen atoms, which theoretically makes them susceptible to nucleophilic attack. acs.org However, direct nucleophilic aromatic substitution (S_NAr) to displace the bromine atom on this compound is not a commonly reported transformation pathway.

Studies on the related 1,2,3-triazine (B1214393) system, which is even more electron-deficient, show that S_NAr with nucleophiles like phenols is possible. However, these reactions can be complicated by competing pathways; stronger nucleophiles, for instance, may induce a denitrogenative ring-opening rather than simple substitution. The lower electron deficiency of the 1,2,3-triazole ring compared to the 1,2,3-triazine ring makes a classical S_NAr reaction more difficult. The prevalence of metal-catalyzed cross-coupling reactions (see Section 4.1) in the literature for functionalizing this position suggests that direct substitution is kinetically or thermodynamically unfavorable under typical conditions. Instead of direct displacement, reactivity at the C-Br bond can be initiated by a bromo-lithium exchange, which converts the electrophilic carbon into a nucleophilic one for subsequent reactions.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

The benzyl group attached to the 1,2,3-triazole ring can theoretically undergo electrophilic aromatic substitution. However, the 1,2,3-triazole ring acts as an electron-withdrawing group, which deactivates the attached benzyl ring towards electrophilic attack. This deactivating effect is a consequence of the electronegative nitrogen atoms in the heterocyclic ring. nih.gov The reactivity of benzylic positions is generally attributed to the relative weakness of benzylic C-H bonds, which stabilizes benzylic radicals, carbocations, and carbanions. wikipedia.org Despite this deactivation, should a reaction proceed under forcing conditions, the substitution would be directed to the ortho and para positions of the benzene (B151609) ring, as is typical for alkylbenzene derivatives. Standard electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. For instance, benzylic C-H bonds can be brominated under Wohl-Ziegler conditions, and benzylic alkyl groups can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or concentrated HNO₃. wikipedia.org

Regioselective Functionalization of the Triazole Ring of this compound

The presence of a bromine atom at the C-4 position of the triazole ring provides a key site for regioselective functionalization. One of the most effective methods for this is bromine-lithium exchange. Studies on related 2-substituted 4,5-dibromo-2H-1,2,3-triazoles have shown that treatment with butyllithium (B86547) at low temperatures results in a highly regioselective bromine-lithium exchange at the C-5 position. rsc.org This suggests that in this compound, the C-4 position is the active site for such transformations. The resulting 4-lithio-2-benzyl-2H-1,2,3-triazole intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at the C-4 position. rsc.orgnih.gov

Another powerful strategy for functionalization is the use of transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an effective leaving group in reactions such as the Suzuki cross-coupling. organic-chemistry.org This allows for the formation of new carbon-carbon bonds by reacting the bromo-triazole with various boronic acids in the presence of a palladium catalyst. This method provides an efficient route to 2-benzyl-4-aryl-2H-1,2,3-triazoles. organic-chemistry.org The bromine atom is crucial as it directs the regioselectivity of these functionalization reactions. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Bromine-Lithium Exchange | n-Butyllithium, THF or Et₂O, low temperature; then an electrophile (e.g., CO₂, RCHO, Ph₂CO) | 4-Substituted-2-benzyl-2H-1,2,3-triazole | rsc.org |

| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF) | 2-Benzyl-4-aryl-2H-1,2,3-triazole | organic-chemistry.org |

| Hydrogenation (Debromination) | H₂, Pd/C catalyst | 2-Benzyl-2H-1,2,3-triazole | organic-chemistry.org |

Mechanistic Elucidation of Key Reaction Pathways involving the Chemical Compound

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Mechanistic investigations often combine experimental studies with computational analysis, such as Density Functional Theory (DFT). mdpi.comnih.govnih.govresearchgate.net DFT calculations can provide insights into the structure, geometry, and electronic properties of reactants, intermediates, and transition states. nih.govnih.gov

For functionalization at the C-4 position, two primary mechanistic pathways are considered:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the electron-deficient triazole ring can be displaced by potent nucleophiles. The triazole ring's electron-withdrawing nature facilitates this pathway. Studies on other bromo-triazoles confirm that the bromine atom can act as an effective leaving group in such substitutions.

Metal-Catalyzed Cross-Coupling: In reactions like the Suzuki coupling, the mechanism involves a catalytic cycle with a palladium complex. This typically includes oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. organic-chemistry.org

The synthesis of the 1,2,3-triazole ring itself is often achieved via [3+2] cycloaddition reactions. nih.gov For example, the reaction of an azide (B81097) with an α-bromoalkene can lead to a triazole through a cycloaddition process followed by the elimination of HBr. nih.gov The presence of the electron-withdrawing bromine atom can lower the LUMO energy of the alkene, facilitating the cycloaddition step. nih.gov DFT calculations have been used extensively to study the regioselectivity and energy barriers of such cycloaddition reactions, confirming that catalyzed pathways often proceed with lower activation energies and high regioselectivity. mdpi.com

Kinetic Studies and Reaction Rate Determination for Transformations of this compound

Kinetic studies provide quantitative data on the rates of chemical transformations. For reactions involving this compound, such as nucleophilic substitution or cross-coupling at the C-4 position, reaction rates can be determined by monitoring the concentration of reactants and products over time using techniques like HPLC, GC, or NMR spectroscopy.

The rate of reaction is influenced by several factors, including temperature, solvent, and the electronic nature of the substituents. For example, in the synthesis of 1-benzyl-1,2,3-triazoles via 1,3-dipolar cycloaddition, the reaction rate is dependent on the electronic properties of substituents on the benzyl azide. sioc-journal.cn Electron-withdrawing groups on the phenyl ring of the benzyl azide were found to accelerate the rate of reaction with phenylacetylene. sioc-journal.cn While specific kinetic data for transformations of this compound are not extensively documented in the reviewed literature, the principles of physical organic chemistry allow for predictions. For instance, in a Suzuki coupling reaction, the rate would depend on the concentration of the triazole, the boronic acid, and the palladium catalyst, as well as the temperature.

| Factor | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Temperature | Increase | Provides higher kinetic energy to reactant molecules, increasing collision frequency and energy (Arrhenius equation). | nih.gov |

| Catalyst Concentration | Increase | Increases the number of active catalytic sites available for the reaction (e.g., in Suzuki coupling). | organic-chemistry.org |

| Solvent Polarity | Variable | Depends on the mechanism; polar solvents may stabilize charged intermediates or transition states, affecting the rate. DMF is a common solvent for these reactions. | organic-chemistry.orgnih.gov |

| Substituent Electronics | Variable | Electron-withdrawing groups on the coupling partner (e.g., boronic acid) can affect the transmetalation step in Suzuki coupling. | sioc-journal.cn |

Photochemical and Electrochemical Reactivity of the Compound

The photochemical and electrochemical properties of this compound are of interest for applications in materials science and synthetic chemistry.

Photochemical Reactivity: 1,2,3-triazole derivatives can exhibit photochemical activity. acs.org Irradiation with UV light can lead to the decomposition of the triazole ring. acs.org Furthermore, photochemical methods have been employed for the synthesis of triazoles. For instance, the photochemical reaction of azodicarboxylates can form a triplet species that reacts with other components to build the triazole ring, indicating that the triazole system can be involved in photo-initiated processes. rsc.orgrsc.org The photophysical properties of some 2-substituted 1,2,3-triazoles have been investigated, revealing their potential as fluorophores with absorption and emission spectra that can be tuned by substituents. nih.gov Structural modifications of metal complexes containing 1,2,3-triazole ligands can also modulate their photochemical ligand substitution efficiency. researchgate.net

Electrochemical Reactivity: The electrochemical behavior of this compound would likely be characterized by reduction processes. The C-Br bond is susceptible to electrochemical reduction, leading to cleavage of the bromide ion and formation of a radical or carbanion intermediate. Additionally, the 1,2,3-triazole ring itself is an electroactive heterocycle. nih.gov Cyclic voltammetry studies on similar azole compounds have shown irreversible reduction peaks corresponding to the saturation of double bonds within the ring. The exact reduction potential would be influenced by the benzyl and bromo substituents.

Theoretical and Computational Chemistry Studies on 2 Benzyl 4 Bromo 2h 1,2,3 Triazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are indispensable tools for investigating the molecular properties of heterocyclic compounds. For molecules like 2-Benzyl-4-bromo-2H-1,2,3-triazole, Density Functional Theory (DFT) and ab initio methods are routinely employed. DFT, particularly with the B3LYP functional, is widely used for its balance of computational cost and accuracy in predicting molecular structures, vibrational frequencies, and electronic properties of triazole systems. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, though often less accurate, alternative for these calculations. nih.gov These methods allow for a detailed exploration of the molecule's characteristics in the absence of extensive experimental data.

Computational optimization provides the most stable three-dimensional arrangement of a molecule. For this compound, the geometry is characterized by a five-membered 2H-1,2,3-triazole ring, which is expected to be nearly planar. nih.gov The benzyl (B1604629) group introduces conformational flexibility, primarily through rotation around the N2-CH₂ and CH₂-phenyl bonds. The conformational energy landscape can be mapped by systematically rotating these bonds to identify low-energy conformers and the transition states that separate them.

The bond lengths within the triazole ring reflect its aromatic character, with N-N and N-C bond lengths intermediate between single and double bonds. nih.gov The substitution at the N2 position is a key structural feature of 2H-1,2,3-triazoles. nih.gov The bromine atom at the C4 position will influence the ring's geometry and electronic structure. Below is a representative table of predicted bond lengths and angles, based on data from similar computed triazole structures.

| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |

|---|---|---|---|

| N1-N2 | ~1.33 Å | C4-Br | ~1.88 Å |

| N2-N3 | ~1.33 Å | N2-C(benzyl) | ~1.47 Å |

| N3-C4 | ~1.34 Å | ∠ N1-N2-N3 | ~108° |

| C4-C5 | ~1.38 Å | ∠ N3-C4-C5 | ~110° |

| C5-N1 | ~1.34 Å | ∠ C4-C5-N1 | ~105° |

Note: The values are illustrative and derived from computational studies on analogous 2H-1,2,3-triazole structures.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole and benzyl rings, while the LUMO would also be distributed across these π-systems.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov For this compound, negative potential (nucleophilic regions, typically colored red) would be concentrated around the triazole nitrogen atoms and the bromine atom, indicating sites susceptible to electrophilic attack. nih.gov Positive potential (electrophilic regions, colored blue) would be found around the hydrogen atoms.

| Property | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |

Note: Values are typical for substituted triazoles as determined by DFT calculations and can vary based on the level of theory and solvent simulation. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. The computed IR spectrum for this compound would show characteristic peaks for C-H stretching of the benzyl group, C=N and N=N stretching within the triazole ring, and the C-Br stretching frequency. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com Predictions for this compound would show distinct signals for the triazole C-H proton, the benzylic CH₂ protons, and the aromatic protons of the phenyl ring.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, predicting the absorption maxima (λ_max) in the UV-Vis spectrum that arise from π → π* and n → π* transitions within the aromatic system. nih.gov

Reaction Pathway and Transition State Calculations for Transformations Involving the Chemical Compound

Computational methods can elucidate the mechanisms of chemical reactions by mapping the potential energy surface, locating transition states, and calculating activation energies. For this compound, several transformations could be studied:

Synthesis: The formation of the triazole ring, often via a 1,3-dipolar cycloaddition reaction, is a prime candidate for mechanistic study. frontiersin.orgorganic-chemistry.org Calculations can predict the regioselectivity of the reaction, explaining why the 2-substituted (2H) isomer might be formed over other possibilities under specific catalytic conditions. acs.org

Reactivity: The reactivity of the compound, such as the potential for nucleophilic substitution of the bromine atom, can be modeled. By calculating the energy barriers for different reaction pathways, chemists can predict the most likely products and optimize reaction conditions.

Molecular Dynamics (MD) Simulations to Investigate Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, often in a simulated biological or solution-phase environment. frontiersin.org For this compound, an MD simulation could reveal:

Conformational Dynamics: How the benzyl group rotates and flexes in solution.

Solvent Interactions: The formation and stability of interactions with solvent molecules.

Intermolecular Interactions: If studied in the context of a biological target like an enzyme, MD simulations can show how the molecule binds and how stable the resulting complex is. nih.govrsc.org Key parameters such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the ligand-protein complex, while the Root Mean Square Fluctuation (RMSF) indicates the flexibility of different parts of the molecule. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While QSAR is a powerful tool in medicinal chemistry for predicting biological activity, its application to the non-biological chemical reactivity of specific compounds like this compound is not extensively documented in publicly available research.

Searches for QSAR studies focusing specifically on the chemical reactivity of this compound have not yielded any specific results. The existing body of literature on QSAR of triazole derivatives predominantly centers on their biological activities, such as antifungal, anticancer, and antimicrobial properties. nih.govresearchgate.netwisdomlib.orgresearchgate.net These studies correlate molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with biological endpoints like inhibitory concentrations (IC50). researchgate.netnih.gov For instance, 3D-QSAR models have been developed for 1,2,4-triazole (B32235) derivatives to understand their anticancer potential by relating molecular field data to their biological activity. researchgate.netnih.gov However, these models are tailored to predict interactions with biological macromolecules and are not designed to predict chemical reactivity in non-biological systems.

The principles of QSAR could theoretically be applied to predict the chemical reactivity of this compound in various chemical reactions. This would involve compiling a dataset of related triazole compounds with known reactivity data (e.g., reaction rates, equilibrium constants) and developing a statistical model based on a range of calculated molecular descriptors. Such a study would be a novel research area, potentially offering valuable insights for synthetic chemists in predicting reaction outcomes and optimizing reaction conditions.

Computational Insights into Solvent Effects and Catalysis in Synthesis and Reactivity

Computational chemistry offers significant insights into the role of solvents and catalysts in the synthesis and reactivity of molecules like this compound. While specific computational studies on this exact molecule are scarce, general principles and studies on closely related systems can provide valuable understanding.

The synthesis of this compound can be envisioned through the N-alkylation of a 4-bromo-NH-1,2,3-triazole precursor. A significant challenge in the alkylation of NH-1,2,3-triazoles is controlling the regioselectivity, as the alkyl group can attach to either the N-1 or N-2 position of the triazole ring. Computational studies, alongside experimental work, have shown that the choice of solvent and other reaction conditions can have a profound impact on the regioselectivity of such reactions.

A key study on the bromo-directed N-2 alkylation of 4-bromo-NH-1,2,3-triazoles demonstrated that the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) selectively yields the 2-substituted-4-bromo-1,2,3-triazole isomer. organic-chemistry.org The optimization of reaction conditions, including the solvent and temperature, was found to be crucial for achieving high regioselectivity. organic-chemistry.org The use of DMF as a solvent at a lower temperature (-10°C) was reported to give the best results for regioselective N-2 alkylation. organic-chemistry.org This suggests that for the synthesis of this compound, similar conditions would likely be favorable.

The table below, based on findings from related studies, illustrates the typical influence of reaction conditions on the regioselectivity of N-alkylation of 4-bromo-NH-1,2,3-triazoles. organic-chemistry.org

| Alkylating Agent | Base | Solvent | Temperature (°C) | Ratio of N-2 to N-1 Isomer |

| Benzyl Bromide | K₂CO₃ | DMF | 25 | High N-2 selectivity |

| Benzyl Bromide | K₂CO₃ | DMF | 0 | Increased N-2 selectivity |

| Benzyl Bromide | K₂CO₃ | DMF | -10 | Optimal N-2 selectivity |

| Benzyl Bromide | NaH | THF | 25 | Mixture of isomers |

This table is illustrative and based on general findings for the N-alkylation of 4-bromo-NH-1,2,3-triazoles. Specific yields and ratios for this compound would require dedicated experimental investigation.

From a computational perspective, density functional theory (DFT) calculations can be employed to model the transition states of the N-1 and N-2 alkylation pathways. beilstein-journals.org Such calculations can elucidate the energetic barriers for the formation of each regioisomer, providing a theoretical basis for the observed experimental outcomes. The solvent is often modeled using implicit solvent models (like the polarizable continuum model) or a combination of explicit and implicit models to accurately capture its effect on the reaction energetics. nih.govresearchgate.net These computational approaches can help in understanding how the solvent stabilizes one transition state over the other, thereby directing the regioselectivity. researchgate.net

In the broader context of triazole synthesis, particularly through cycloaddition reactions, catalysis plays a pivotal role. The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, leading predominantly to 1,4-disubstituted 1,2,3-triazoles. nih.gov Ruthenium catalysts, on the other hand, can favor the formation of 1,5-disubstituted isomers. nih.gov While the synthesis of this compound is more likely to proceed via alkylation, computational studies on these catalytic cycles have been instrumental in understanding their mechanisms and the origins of their regioselectivity. These studies often investigate the coordination of the metal catalyst to the reactants and the energetics of the various steps in the catalytic cycle. mdpi.com

Non Clinical Applications and Utilization of 2 Benzyl 4 Bromo 2h 1,2,3 Triazole in Chemical Research

Role as a Versatile Building Block or Intermediate in Complex Organic Synthesis

The chemical architecture of 2-Benzyl-4-bromo-2H-1,2,3-triazole, featuring a reactive bromine atom and a stable triazole core, makes it an attractive starting material for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more intricate molecular frameworks.

This compound serves as a key precursor in the synthesis of a wide array of advanced heterocyclic scaffolds. The bromine atom at the 4-position is particularly amenable to substitution reactions, such as cross-coupling reactions, which are fundamental in modern organic synthesis. For instance, it can be readily displaced by various nucleophiles or used in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity has been harnessed to create libraries of substituted triazole derivatives for further chemical exploration.

While specific examples of this compound in multicomponent reactions (MCRs) are not extensively documented in readily available literature, its structural motifs are relevant to this area of synthesis. MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. The triazole ring itself can be synthesized via MCRs, and derivatives of this compound could potentially be designed to participate in such reactions, offering a streamlined approach to complex molecule synthesis.

Applications in Materials Science

The incorporation of this compound into materials can impart desirable properties due to the inherent characteristics of the triazole ring, such as its aromaticity, thermal stability, and ability to engage in hydrogen bonding and metal coordination.

The functionalization of polymers with triazole units can enhance their thermal stability, mechanical properties, and adhesion to various substrates. While direct integration of this compound into polymer backbones is a potential application, a more common approach involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to append triazole-containing moieties onto polymer chains. The bromo-functional group on the triazole could be further modified post-polymerization to introduce additional functionalities into the resulting polymer or coating.

The modification of surfaces with specific chemical functionalities is crucial for a wide range of applications, including biocompatible materials, sensors, and catalytic supports. The triazole moiety is well-suited for surface functionalization due to its ability to form stable linkages and self-assembled monolayers. This compound can be anchored to surfaces through various chemical strategies, and the bromine atom provides a handle for subsequent chemical transformations, allowing for the tailored design of surface properties.

Triazole-containing compounds have garnered interest for their potential use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), or solar cells. The electron-deficient nature of the triazole ring can be beneficial for creating materials with specific electronic properties, such as high electron affinity or wide bandgaps. While research directly implicating this compound in these applications is still emerging, its derivatives are being explored for their charge-transporting capabilities and photophysical properties. The ability to tune the electronic structure through substitution at the bromo position makes it a promising scaffold for the development of novel materials for optoelectronic applications.

Utilization in Catalysis and Ligand Design

The structural features of this compound make it a molecule of interest in the fields of catalysis and ligand design. Its triazole ring offers multiple nitrogen atoms for coordination, while the benzyl (B1604629) and bromo substituents provide avenues for steric and electronic tuning.

As a Ligand Precursor for Transition Metal Complexes

The 1,2,3-triazole moiety is a well-established N-heterocyclic framework capable of acting as a ligand for transition metals. nih.gov The nitrogen atoms in the triazole ring can chelate to metal centers, and this coordination is fundamental to the formation of stable and catalytically active complexes. Research has shown that 1,2,3-triazole derivatives can act as both hydrogen bond donors and metal chelators, a dual role that is highly advantageous in catalyst design. nih.gov

While direct studies on this compound as a ligand are not extensively detailed in the provided results, the broader class of triazole-containing ligands provides a strong precedent for its potential. For instance, various 1,2,3-triazole-based phosphine (B1218219) ligands have been synthesized and their coordination chemistry with transition metals like molybdenum, tungsten, and palladium has been explored. rsc.org These complexes have shown promise in catalytic applications such as the Mizoroki–Heck coupling reaction. rsc.org The presence of the benzyl group in this compound can influence the steric environment around a coordinated metal center, while the bromo substituent offers a site for further functionalization, allowing for the synthesis of a diverse library of ligands from a single precursor.

The coordination of 1,2,3-triazoles to transition metals like Co(II) and Ni(II) has been shown to enhance their antimicrobial activity, demonstrating the significant impact of the triazole ligand on the properties of the resulting metal complex. nih.gov This principle of ligand-induced property modification is central to the design of novel catalysts.

Table 1: Examples of Transition Metal Complexes with Triazole-Based Ligands

| Metal Center | Ligand Type | Application/Finding |

| Palladium (Pd) | Triazole-containing nanocatalyst | Efficient for CO gas-free formylation and Suzuki cross-coupling reactions. nih.gov |

| Molybdenum (Mo) | 1,2,3-triazole based bisphosphine | Formation of P,N and P,P coordinated complexes. rsc.org |

| Tungsten (W) | 1,2,3-triazole based bisphosphine | Formation of P,N and P,P coordinated complexes. rsc.org |

| Cobalt (Co) | 1,2,3-triazole and thiocyanate | Enhanced antifungal and antibacterial activity compared to the free metal salt. nih.gov |

| Nickel (Ni) | 1,2,3-triazole and thiocyanate | Improved antimicrobial activity upon complexation. nih.gov |

Application in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, represents a major area of modern chemical research. While the direct application of this compound as an organocatalyst is not explicitly documented in the search results, the synthesis of novel atropisomeric triazole-containing organocatalysts has been a subject of investigation. bham.ac.uk Atropisomers are stereoisomers arising from restricted rotation about a single bond, and their chirality can be harnessed for asymmetric catalysis.

The development of chiral 1,2,3-triazolium salts derived from atropisomeric triazoles highlights the potential of the triazole scaffold in designing new classes of organocatalysts. bham.ac.uk The benzyl group in this compound could play a role in creating the necessary steric hindrance to enable atropisomerism if incorporated into a suitable biaryl or heterobiaryl system. The bromo-substituent, being a modifiable handle, would allow for the introduction of various functional groups to fine-tune the catalyst's activity and selectivity.

Development of Novel Chemical Probes and Tools (excluding biological/clinical applications)

The unique structural and electronic properties of the 1,2,3-triazole ring make it a valuable component in the design of chemical probes and analytical tools. The C-H bond on the triazole ring exhibits hydrogen bonding capabilities, a feature that can be exploited in molecular recognition and sensing applications. nih.gov

While specific examples of this compound being used as a chemical probe are not detailed, the principles of its potential application can be inferred. The bromo-substituent can be readily transformed via cross-coupling reactions, allowing for the attachment of fluorophores, chromophores, or other reporter groups. This would enable the creation of tailored molecules for specific analytical purposes. The benzyl group can also be modified to alter the solubility and steric properties of the resulting probe.

Contribution to Method Development in Organic Chemistry

This compound serves as a valuable building block in the development of new synthetic methodologies in organic chemistry. Its utility stems from the reactivity of the bromo-substituent and the stability of the triazole core under various reaction conditions.

A significant contribution lies in the regioselective synthesis of polysubstituted 1,2,3-triazoles. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, such as benzyl bromide, in the presence of a base like potassium carbonate, selectively yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This regioselectivity is crucial for controlling the final structure of the target molecule. The bromine atom in the resulting this compound can then be further manipulated. For instance, it can be removed through hydrogenation to produce 2,4-disubstituted triazoles or participate in Suzuki cross-coupling reactions to generate 2,4,5-trisubstituted triazoles. organic-chemistry.org This highlights the role of the bromo-substituent as a key functional handle for diversification.

Furthermore, the bromo-triazole can be a precursor for the synthesis of other functionalized triazoles. For example, 1-benzyl-4-bromo-1H-1,2,3-triazole has been used in the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids through a Grignard-type reaction followed by carboxylation. google.com This demonstrates the versatility of the bromo-triazole scaffold in accessing a range of derivatives with potential applications in various fields.

Table 2: Synthetic Transformations of Bromo-Triazole Derivatives

| Starting Material | Reagents | Product | Application in Method Development |

| 4-bromo-NH-1,2,3-triazole | Benzyl halide, K2CO3, DMF | This compound | Regioselective N-2 alkylation. organic-chemistry.org |

| This compound | H2, Pd/C | 2-Benzyl-4-phenyl-1H-1,2,3-triazole | Synthesis of 2,4-disubstituted triazoles. organic-chemistry.org |

| This compound | Arylboronic acid, Pd catalyst | 2-Benzyl-4,5-diaryl-2H-1,2,3-triazole | Synthesis of 2,4,5-trisubstituted triazoles via Suzuki coupling. organic-chemistry.org |

| 1-Benzyl-4-bromo-1H-1,2,3-triazole | Isopropylmagnesium chloride-lithium chloride, CO2 | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | Preparation of triazole carboxylic acids. google.com |

Derivatization Strategies and Structural Analogues of the 2 Benzyl 4 Bromo 2h 1,2,3 Triazole Scaffold

Systematic Modification of the Bromine Position via Cross-Coupling and Other Functionalizations

The bromine atom at the 4-position of the 2-benzyl-4-bromo-2H-1,2,3-triazole ring serves as a versatile handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents, thereby systematically modifying the electronic and steric properties of the triazole core.

One of the most extensively utilized methods is the Suzuki cross-coupling reaction. organic-chemistry.orgnih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the triazole ring and various aryl or heteroaryl boronic acids. For instance, the reaction of 2-substituted 4-bromo-1,2,3-triazoles with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ affords 2,4-disubstituted or 2,4,5-trisubstituted triazoles in good yields. organic-chemistry.orgnih.govorganic-chemistry.orgmdpi.com The reaction conditions can be optimized by varying the solvent, temperature, and catalyst system to achieve high regioselectivity and efficiency. organic-chemistry.org

Beyond Suzuki couplings, other cross-coupling reactions have also been successfully applied. These include Negishi, Stille, Kumada-Corriu-Tamao, Hiyama, and Sonogashira reactions, which provide access to a diverse range of functionalized triazoles. researchgate.net For example, Sonogashira coupling can be used to introduce alkynyl groups, further expanding the structural diversity of the resulting compounds.

In addition to cross-coupling, the bromine atom can be displaced through other functionalization reactions. Hydrogenation of 2-substituted 4-bromo-1,2,3-triazoles leads to the formation of 2,4-disubstituted triazoles. organic-chemistry.orgorganic-chemistry.org This reductive dehalogenation provides a pathway to compounds where a hydrogen atom is desired at the 4-position.

The ability to perform these transformations highlights the importance of the 4-bromo substituent as a key synthetic linchpin for the elaboration of the 2H-1,2,3-triazole scaffold.

Interactive Data Table: Suzuki Cross-Coupling of 4-Bromo-2-Substituted-1,2,3-Triazoles

| Entry | 2-Substituent | Boronic Acid | Product | Yield (%) |

| 1 | Benzyl (B1604629) | Phenylboronic acid | 2-Benzyl-4-phenyl-2H-1,2,3-triazole | 94 |

| 2 | Benzyl | 4-Tolylboronic acid | 2-Benzyl-4-(p-tolyl)-2H-1,2,3-triazole | 91 |

| 3 | Benzyl | 4-Methoxyphenylboronic acid | 2-Benzyl-4-(4-methoxyphenyl)-2H-1,2,3-triazole | 91 |

| 4 | Benzyl | 4-Chlorophenylboronic acid | 2-Benzyl-4-(4-chlorophenyl)-2H-1,2,3-triazole | 95 |

| 5 | Benzyl | 4-Bromophenylboronic acid | 2-Benzyl-4-(4-bromophenyl)-2H-1,2,3-triazole | Not specified |

Data sourced from various studies on Suzuki cross-coupling reactions. Yields are for isolated products.

Diversification of the N-Benzyl Moiety

The N-benzyl group in this compound offers another key position for structural diversification. Modification of this moiety can significantly influence the compound's biological activity and physicochemical properties.

A common strategy involves the synthesis of a library of analogues by reacting 4-bromo-2H-1,2,3-triazole with a variety of substituted benzyl halides. nih.gov This approach allows for the introduction of different functional groups on the phenyl ring of the benzyl substituent. For example, derivatives with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) have been synthesized. nih.govnih.gov

Structure-activity relationship (SAR) studies on these derivatives have revealed that the nature and position of the substituent on the benzyl ring can have a profound impact on biological activity. For instance, in a series of 9H-carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety, it was found that small halogen atoms or electron-donating groups at the ortho or meta positions of the benzyl group could maintain or enhance acetylcholinesterase inhibitory activity. nih.gov

Furthermore, the benzyl group can be replaced entirely with other alkyl or aryl groups to explore a wider range of chemical space. This can be achieved by N-alkylation of the parent 4-bromo-2H-1,2,3-triazole with different alkyl halides. organic-chemistry.org The regioselectivity of this alkylation is crucial and can be influenced by the reaction conditions.

The diversification of the N-substituent is a powerful tool for fine-tuning the properties of the triazole scaffold for specific applications.

Interactive Data Table: Examples of N-Substituent Diversification

| Entry | N-Substituent | 4-Position Substituent | Resulting Compound |

| 1 | 2-Methylbenzyl | Bromo | 2-(2-Methylbenzyl)-4-bromo-2H-1,2,3-triazole |

| 2 | 3-Methoxybenzyl | Bromo | 2-(3-Methoxybenzyl)-4-bromo-2H-1,2,3-triazole |

| 3 | 4-Fluorobenzyl | Bromo | 2-(4-Fluorobenzyl)-4-bromo-2H-1,2,3-triazole |

| 4 | 4-(Trifluoromethyl)benzyl | Bromo | 2-(4-(Trifluoromethyl)benzyl)-4-bromo-2H-1,2,3-triazole |

This table illustrates the variety of N-substituents that can be introduced onto the 4-bromo-2H-1,2,3-triazole scaffold.

Exploration of Substituent Effects on Reactivity and Structure

Electron-donating or electron-withdrawing groups on the N-benzyl ring can alter the electron density of the triazole core, thereby affecting its reactivity in subsequent chemical transformations. For example, the electronic nature of the benzyl substituent can influence the rate and efficiency of cross-coupling reactions at the 4-position.

Similarly, the substituent at the 4-position can impact the properties of the N-benzyl group. For instance, the presence of a bulky group at the 4-position can lead to steric hindrance, potentially affecting the conformation of the N-benzyl moiety.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into these substituent effects. nih.gov Molecular electrostatic potential maps can reveal the electron-rich and electron-deficient regions of the molecule, helping to explain its reactivity and intermolecular interactions. nih.gov For example, studies on pyrene (B120774) derivatives with 1-benzyl-1,2,3-triazole units have shown that the benzyl group contributes to the electron-rich character of the triazole. nih.gov

The interplay between substituents at different positions of the this compound scaffold is a key consideration in the rational design of new functional molecules.

Synthesis and Characterization of Isomeric Triazole Derivatives

The synthesis of 1,2,3-triazoles can often lead to the formation of different regioisomers. In the context of N-substituted triazoles, the substituent can be attached to the N-1, N-2, or N-3 position of the triazole ring. The this compound is an example of an N-2 substituted isomer. The synthesis and characterization of its isomeric counterparts, such as the 1-benzyl-4-bromo-1H-1,2,3-triazole and 1-benzyl-5-bromo-1H-1,2,3-triazole, are important for a comprehensive understanding of the structure-property relationships within this class of compounds.

The regioselectivity of the N-alkylation of the parent NH-1,2,3-triazole is a critical factor in determining which isomer is formed. organic-chemistry.org Reaction conditions, including the base, solvent, and temperature, can be tuned to favor the formation of a specific isomer. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K₂CO₃ in DMF has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

The characterization of these isomers is typically achieved using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. cahiersmagellanes.comrsc.org X-ray crystallography can provide definitive structural elucidation, confirming the connectivity and stereochemistry of the molecule. researchgate.net The different isomers often exhibit distinct physical and chemical properties, as well as different biological activities.

Interactive Data Table: Spectroscopic Data for Isomeric Benzyl-Bromo-1,2,3-Triazoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Benzyl-4-bromo-1H-1,2,3-triazole | 7.69 (s, 1H, C=CH), 7.29-7.43 (m, 5H, Ar-H), 5.58 (s, 2H, CH₂) | 147, 134, 131, 129.54, 129.22, 128.89, 128.12, 127, 122, 119, 54 |

| This compound | Not specifically detailed in the provided search results. | Not specifically detailed in the provided search results. |

Parallel Synthesis and Library Generation from the this compound Core

The this compound scaffold is an excellent starting point for the generation of compound libraries through parallel synthesis. nih.govtandfonline.com This high-throughput approach allows for the rapid creation of a large number of diverse analogues, which is highly valuable in drug discovery and materials science for screening and optimization purposes.

Parallel synthesis strategies often employ automated or semi-automated platforms to perform multiple reactions simultaneously under controlled conditions. ox.ac.ukyoutube.com For the this compound core, library generation can be achieved by reacting the scaffold with a diverse set of building blocks. For example, a library of 2,4-disubstituted triazoles can be generated by performing Suzuki cross-coupling reactions with a wide array of boronic acids.

Similarly, libraries can be created by diversifying the N-benzyl moiety. This can be done by reacting 4-bromo-2H-1,2,3-triazole with a collection of different benzyl halides in a parallel fashion. The resulting library of 2-substituted-4-bromo-1,2,3-triazoles can then be further functionalized at the 4-position to create even larger and more diverse libraries.

The use of solid-phase synthesis techniques can also facilitate library generation and purification. The triazole core can be attached to a solid support, allowing for easy removal of excess reagents and byproducts by simple filtration.

The ability to generate large libraries of compounds based on the this compound scaffold significantly accelerates the discovery of new molecules with desired biological or material properties.

Emerging Research Directions and Future Perspectives for 2 Benzyl 4 Bromo 2h 1,2,3 Triazole Chemistry

Emerging Synthetic Methodologies for Enhanced Accessibility and Sustainability

The development of efficient and environmentally benign synthetic routes to 2-Benzyl-4-bromo-2H-1,2,3-triazole and its derivatives is a key area of ongoing research. Traditional methods are being supplanted by innovative approaches that prioritize sustainability and accessibility.

Catalytic Innovations: Significant advancements have been made in the development of novel catalytic systems for triazole synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, remains a popular and efficient method for creating 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov Researchers are also investigating copper-free protocols using zinc-based heterogeneous catalysts, which offer a more sustainable and eco-friendly alternative. rsc.org These catalysts are robust, economical, and can be reused, further contributing to the green credentials of the synthesis. rsc.org

One-Pot and Multicomponent Reactions: To enhance efficiency and reduce intermediate isolation steps, one-pot and multicomponent reactions are gaining prominence. These strategies allow for the synthesis of complex triazole derivatives in a single step from simple starting materials. For instance, a one-pot, six-component reaction has been developed to synthesize 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, showcasing the power of this approach in generating molecular diversity with high atom and step economy. mdpi.com

Table 1: Comparison of Conventional and Emerging Synthesis Methods

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Often involves multi-step processes with hazardous reagents and solvents. | Well-established procedures. | rsc.org |

| Green Chemistry Approaches | Use of biodegradable solvents, microwave irradiation, mechanochemistry. | Reduced environmental impact, increased efficiency, lower costs. | nih.govnih.govmdpi.com |

| Catalytic Innovations (CuAAC) | Copper(I)-catalyzed cycloaddition of azides and alkynes. | High regioselectivity and yield. | researchgate.netnih.gov |

| Catalytic Innovations (Copper-Free) | Use of reusable zinc-based heterogeneous catalysts. | Sustainable, eco-friendly, and economical. | rsc.org |

| One-Pot/Multicomponent Reactions | Synthesis of complex molecules in a single step from multiple starting materials. | High atom and step economy, operational simplicity. | mdpi.com |

Novel Reactivity Patterns and Undiscovered Transformations

The bromine atom at the 4-position of the triazole ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.